![molecular formula C9H7BrN2O2 B2877803 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 2137722-50-8](/img/structure/B2877803.png)
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, is a chemical compound with the empirical formula C9H7BrN2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is represented by the SMILES stringCOC(=O)c1cc2cc(Br)cnc2[nH]1
. The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)
. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 255.07 . The compound’s storage temperature is recommended to be between 2-8°C .Scientific Research Applications
Fibroblast Growth Factor Receptor Inhibitors
The compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting them is an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Crystal Structure Studies
The compound forms an essentially planar aza-indole skeleton in its crystal structure . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .
Synthesis of Protein Kinase Inhibitors
This compound is used for the synthesis of azaindole-based protein kinase inhibitors . Protein kinases play a key role in cell regulation and signaling, and their inhibitors are important in the treatment of various diseases, including cancer .
CRHR2 Antagonists
The compound can be used as CRHR2 antagonists to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved . CRHR2 is a receptor for corticotropin-releasing hormone, and its antagonists can potentially be used in the treatment of anxiety, depression, and other stress-related disorders .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound inhibits this process, thereby blocking the activation of FGFR-dependent signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis . Therefore, the compound’s action can lead to the inhibition of these processes, which are often upregulated in various types of cancers .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and their downstream signaling pathways .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
5-bromo-1-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7(9(13)14)3-5-2-6(10)4-11-8(5)12/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWXOHZVAYGBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=CN=C21)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
CAS RN |
2137722-50-8 |
Source
|
Record name | 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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